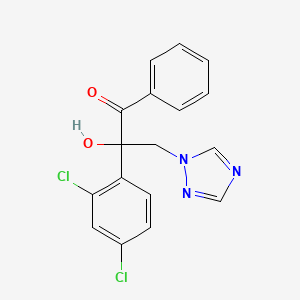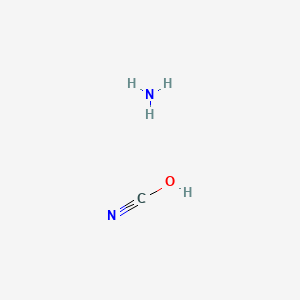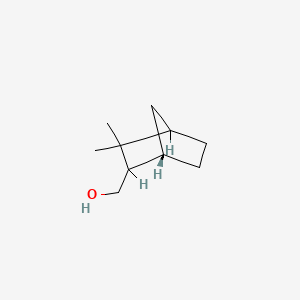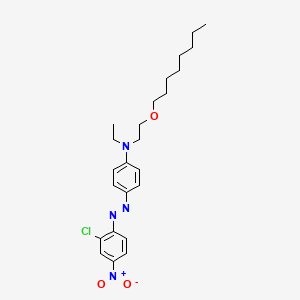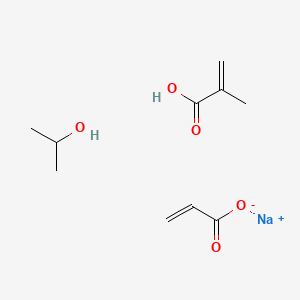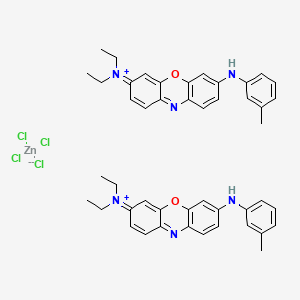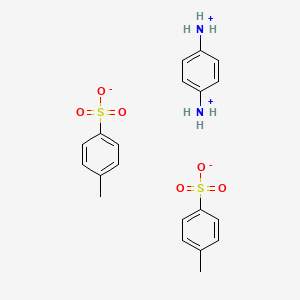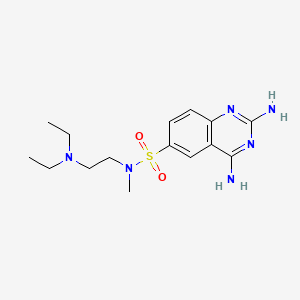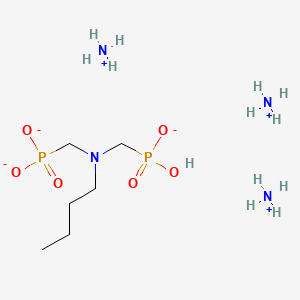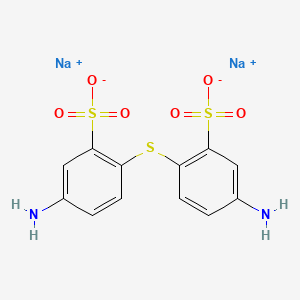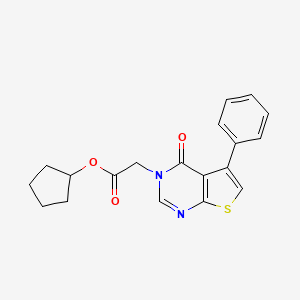
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester is a complex organic compound that belongs to the class of thieno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno-pyrimidine core and a cyclopentyl ester group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester typically involves multi-step organic reactions. The process begins with the formation of the thieno-pyrimidine core, followed by the introduction of the acetic acid and phenyl groups. The final step involves the esterification with cyclopentanol under acidic conditions to form the cyclopentyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of key proteins such as ATF4 and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines
- Thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines
Uniqueness
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester stands out due to its unique combination of a thieno-pyrimidine core and a cyclopentyl ester group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
877046-99-6 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
cyclopentyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C19H18N2O3S/c22-16(24-14-8-4-5-9-14)10-21-12-20-18-17(19(21)23)15(11-25-18)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
InChI Key |
SKTCYFYFGPOIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


